molecular formula C19H28ClNO4S B12784943 Revatropate hydrochloride CAS No. 586346-96-5

Revatropate hydrochloride

Cat. No.: B12784943
CAS No.: 586346-96-5
M. Wt: 401.9 g/mol
InChI Key: QHXPHLKFVDPMLS-USZFGTDMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Revatropate hydrochloride can be synthesized through a series of chemical reactions involving the esterification of benzeneacetic acid with a quinuclidine derivative. The process typically involves the use of solvents like dichloromethane and reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification reaction .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Revatropate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Revatropate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of muscarinic antagonists.

    Biology: Investigated for its effects on muscarinic receptors in various biological systems.

    Medicine: Explored as a potential treatment for chronic obstructive pulmonary disease (COPD) and other respiratory conditions.

    Industry: Utilized in the development of new bronchodilator drugs.

Mechanism of Action

Revatropate hydrochloride exerts its effects by selectively binding to M1 and M3 muscarinic receptors. This binding inhibits the action of acetylcholine, leading to bronchodilation and improved airway function. The compound’s selectivity for M1 and M3 receptors over M2 receptors contributes to its effectiveness and safety profile .

Comparison with Similar Compounds

Revatropate hydrochloride is compared with other muscarinic antagonists such as ipratropium bromide and tiotropium bromide. While all these compounds act as bronchodilators, this compound shows a higher selectivity for M1 and M3 receptors, making it potentially more effective with fewer side effects .

List of Similar Compounds

  • Ipratropium bromide
  • Tiotropium bromide
  • Solifenacin
  • Talsaclidine

Properties

CAS No.

586346-96-5

Molecular Formula

C19H28ClNO4S

Molecular Weight

401.9 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate;hydrochloride

InChI

InChI=1S/C19H27NO4S.ClH/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20;/h2-6,15,17,21H,7-14H2,1H3;1H/t17-,19+,25?;/m0./s1

InChI Key

QHXPHLKFVDPMLS-USZFGTDMSA-N

Isomeric SMILES

CS(=O)CC[C@@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3.Cl

Canonical SMILES

CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3.Cl

Origin of Product

United States

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